molecular formula C9H9BO3 B1508674 (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid CAS No. 1135871-83-8

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

Cat. No. B1508674
CAS RN: 1135871-83-8
M. Wt: 175.98 g/mol
InChI Key: ANQOFXCMJAXRJH-UHFFFAOYSA-N
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Description

“(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a chemical compound with the molecular formula C9H9BO3 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for “(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is 1S/C9H9BO3/c11-9-4-2-6-1-3-7 (10 (12)13)5-8 (6)9/h1,3,5,12-13H,2,4H2 . This indicates that the compound contains a boronic acid group attached to a 3-oxo-2,3-dihydro-1H-inden-5-yl moiety.


Physical And Chemical Properties Analysis

“(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 175.98 .

Scientific Research Applications

Catalysts in Organic Reactions

Boronic acids, including derivatives similar to "(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid," serve as highly effective catalysts in various organic reactions. For example, they catalyze the dehydrative esterification reaction between alpha-hydroxycarboxylic acids and alcohols, offering advantages over traditional catalysts like boric acid due to their enhanced effectiveness in certain esterification reactions. This is evident in the use of N-methyl-4-boronopyridinium iodide as a more effective catalyst than boric acid for similar esterification in excess alcohol, showcasing the utility of boronic acid derivatives in promoting these reactions under mild conditions (Maki, Ishihara, & Yamamoto, 2005).

Construction of Molecular Architectures

Boronic acids are instrumental in the construction of complex molecular architectures through reversible condensation reactions. They allow for the creation of macrocycles, cages, dendritic structures, rotaxanes, and polymers from simple starting materials. This application underscores the role of boronic acids as versatile building blocks for the development of one-dimensional, two-dimensional, and three-dimensional polymers in one-pot reactions, highlighting their significant potential in materials science (Severin, 2009).

Sensing Applications

Boronic acids, including those structurally related to "(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid," are increasingly used in sensing applications. They interact with diols and Lewis bases to form cyclic complexes and boronate anions, respectively. This unique property makes boronic acid-functionalized compounds and materials highly relevant for attaching and sensing biomolecules, proteins, and for microbial electrochemistry. The development of boronic acid-based electrochemical sensors for the detection of biological analytes is a testament to their utility in health diagnostics and chemical sensing (Li, Zhu, Marken, & James, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

(3-oxo-1,2-dihydroinden-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQOFXCMJAXRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCC2=O)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726061
Record name (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

CAS RN

1135871-83-8
Record name (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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